1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one
Description
1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-3-14-32-21-9-8-20(24-25-21)26-10-12-27(13-11-26)23(30)17-15-22(29)28(16-17)18-4-6-19(31-2)7-5-18/h4-9,17H,3,10-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMYSYMGHJZBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one typically involves multiple steps:
Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions.
Attachment of the pyridazinyl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.
Methoxylation and propoxylation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and propoxy groups.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolidin-2-one moiety.
Substitution: The aromatic rings and piperazine moiety can undergo various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Overview
1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is a complex organic compound with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant pharmacological effects:
- Antidepressant Activity : Compounds containing piperazine structures have been studied for their potential antidepressant effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, is a common mechanism observed in these studies.
- Anti-inflammatory Effects : Pyridazinone derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-1beta. This suggests potential applications in treating inflammatory diseases .
Biochemical Mechanisms
The compound's structure allows it to interact with various enzyme systems:
- Allosteric Modulation : Research on related compounds has shown that they can act as allosteric modulators of enzymes, influencing their activity without directly competing with substrates. This is particularly relevant in the context of enzyme inhibition studies where structural modifications lead to varying degrees of potency .
Therapeutic Applications
The therapeutic implications of this compound are broad:
- Neuropathic Pain Management : Similar compounds have been evaluated for their efficacy in treating neuropathic pain through sigma receptor interactions, suggesting a pathway for pain relief .
- Cancer Therapy : Some pyridazinone derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of a series of pyridazinone derivatives, including those structurally similar to the target compound. The results indicated significant inhibition of TNF-alpha production in vitro, supporting the hypothesis that these compounds can modulate inflammatory responses effectively.
Case Study 2: Neuropathic Pain
In a preclinical model for neuropathic pain, a derivative with structural similarities to the target compound was tested for its sigma receptor affinity. The findings revealed that it exhibited high selectivity and affinity for sigma-1 receptors, correlating with reduced pain responses in animal models.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(4-(6-Propoxypyridazin-3-yl)piperazine-1-carbonyl)pyrrolidin-2-one: Lacks the methoxy group but shares the core structure.
Uniqueness
1-(4-Methoxyphenyl)-4-[4-(6-propoxypyridazin-3-yl)piperazine-1-carbonyl]pyrrolidin-2-one is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction efficiency be monitored?
Answer: The compound’s synthesis involves coupling a pyrrolidin-2-one core with a substituted piperazine-carbonyl moiety. Key steps include:
- Nucleophilic substitution : React 4-methoxyphenyl-pyrrolidin-2-one intermediates with activated carbonyl derivatives (e.g., chloroformates or carbonyldiimidazole) under inert conditions (e.g., dry THF, 0–5°C) .
- Piperazine functionalization : Introduce the 6-propoxypyridazine group via Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using Pd catalysts, KCO, DMF, 80–100°C) .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient). Confirm intermediates using H-NMR (e.g., δ 3.8–4.2 ppm for methoxy/propoxy groups) .
Q. How can structural integrity and purity be validated post-synthesis?
Answer:
- Spectroscopic characterization : Use H/C-NMR to verify substituent positions (e.g., piperazine carbonyl at ~170 ppm) and chiral centers (if applicable) .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H] expected within ±2 ppm accuracy) .
- Purity assessment : Employ HPLC with UV detection (λ = 254 nm); ≥95% purity is typical for biological testing. Residual solvents (e.g., DMF) should be <0.1% via GC .
Q. What are the critical stability considerations for this compound under experimental conditions?
Answer:
- Hydrolysis sensitivity : The pyrrolidin-2-one ring is susceptible to base-catalyzed hydrolysis. Store lyophilized samples at -20°C in anhydrous DMSO or ethanol. Avoid prolonged exposure to pH >8 .
- Thermal stability : Conduct DSC/TGA to identify decomposition points (>150°C typical for similar piperazine derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
- Substituent variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or nitro substituents) and the propoxy chain (e.g., vary alkyl length or introduce unsaturation). Compare binding affinity in receptor assays .
- Piperazine optimization : Test alternative heterocycles (e.g., morpholine) or introduce stereochemistry (R/S isomers) to assess selectivity .
- Data analysis : Use IC values (dose-response curves) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target engagement .
Q. What in vitro/in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
Q. How can crystallography resolve contradictions in binding mode predictions?
Answer:
- X-ray crystallography : Co-crystallize the compound with its target protein (e.g., PARP-1 or CCR5). Use SHELX programs for structure refinement .
- Electron density maps : Identify key interactions (e.g., hydrogen bonds between the pyrrolidin-2-one carbonyl and Arg residue). Discrepancies with docking models (e.g., π-π stacking vs. hydrophobic pockets) guide SAR revisions .
Q. What statistical methods reconcile conflicting bioactivity data across studies?
Answer:
- Meta-analysis : Pool IC data from multiple assays (e.g., fluorescence polarization vs. radioligand binding) using mixed-effects models. Adjust for variables like cell type (CHO vs. HEK293) or buffer pH .
- Bland-Altman plots : Visualize systematic biases (e.g., higher potency in membrane-based assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
